molecular formula C26H24ClN5O5S B2888223 7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893788-62-0

7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2888223
CAS No.: 893788-62-0
M. Wt: 554.02
InChI Key: WDABKZJBOTXYFX-UHFFFAOYSA-N
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Description

7-Chloro-3-(4-ethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with various substituents such as a chloro group, an ethylbenzenesulfonyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Fusing the Triazole and Quinazoline Rings: The triazole ring is then fused to a quinazoline moiety through a condensation reaction, often using a suitable catalyst and elevated temperatures.

    Introduction of Substituents: The chloro, ethylbenzenesulfonyl, and trimethoxyphenyl groups are introduced through various substitution reactions, typically involving halogenation, sulfonylation, and alkylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(4-ethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, sulfonyl chlorides, and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline oxides, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

7-Chloro-3-(4-ethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-chloro-3-(4-ethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific combination of substituents and structural features

Properties

IUPAC Name

7-chloro-3-(4-ethylphenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O5S/c1-5-15-6-9-18(10-7-15)38(33,34)26-25-29-24(19-12-16(27)8-11-20(19)32(25)31-30-26)28-17-13-21(35-2)23(37-4)22(14-17)36-3/h6-14H,5H2,1-4H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDABKZJBOTXYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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